7-Chloro-1-benzothiophene-2-carboxylic acid

Descripción general

Descripción

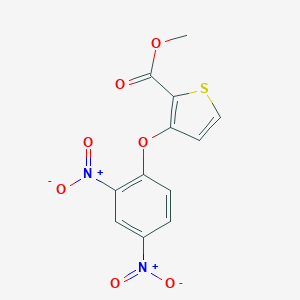

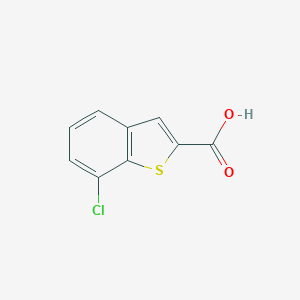

7-Chloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 90407-16-2 . It has a molecular weight of 212.66 . The IUPAC name for this compound is 7-chloro-1H-1lambda3-benzo[b]thiophene-2-carboxylic acid .

Synthesis Analysis

The synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid involves an aqueous solution of potassium hydroxide, 2-mercaptoacetic acid, and 2,3-dichlorobenzaldehyde . The mixture is stirred at 120° C for two hours. After cooling to room temperature, distilled water is added until the precipitated solid is dissolved, then diethyl ether is added .Molecular Structure Analysis

The InChI code for 7-Chloro-1-benzothiophene-2-carboxylic acid is 1S/C9H6ClO2S/c10-6-3-1-2-5-4-7 (9 (11)12)13-8 (5)6/h1-4,13H, (H,11,12) .Physical And Chemical Properties Analysis

7-Chloro-1-benzothiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . .Aplicaciones Científicas De Investigación

Anticancer Agents

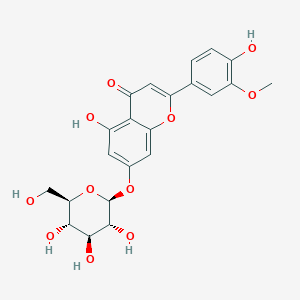

7-Chloro-1-benzothiophene-2-carboxylic acid can be used in the synthesis of benzo[b]thiophene-diaryl urea derivatives, which have shown potential as anticancer agents . For instance, compound 17d, a derivative of benzo[b]thiophene-diaryl urea, demonstrated high antiproliferative activities on HT-29 and A549 cancer cell lines . It induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic compounds.

Pharmaceuticals

7-Chloro-1-benzothiophene-2-carboxylic acid is used in the pharmaceutical industry as an intermediate in the production of various drugs . Its unique structure can contribute to the pharmacological properties of the final product.

Agrochemicals

In the agrochemical industry, this compound can be used in the synthesis of various agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture.

Dye Manufacturing

7-Chloro-1-benzothiophene-2-carboxylic acid is also used in the dye industry . It can serve as a precursor or an intermediate in the synthesis of various dyes.

Antiviral Agents

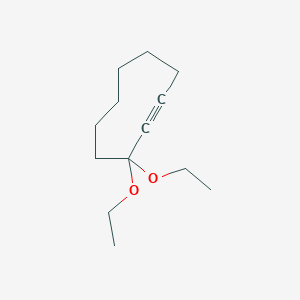

Benzofuran derivatives, which can be synthesized from 7-Chloro-1-benzothiophene-2-carboxylic acid, have shown strong biological activities such as anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Safety and Hazards

The safety information for 7-Chloro-1-benzothiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

7-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXOHLXWCUMMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436661 | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-benzothiophene-2-carboxylic acid | |

CAS RN |

90407-16-2 | |

| Record name | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)